Bis(2-ethylbutoxy)(oxo)phosphanium

Description

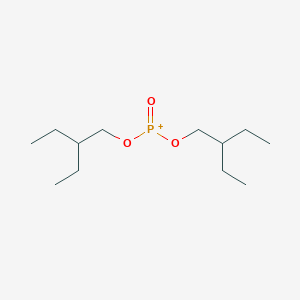

Bis(2-ethylbutoxy)(oxo)phosphanium is an organophosphorus compound characterized by a central phosphorus atom bonded to two 2-ethylbutoxy groups and an oxo group. This structure places it within the broader family of phosphate esters and phosphonium salts. Organophosphorus compounds are widely used in industrial, pharmaceutical, and research settings due to their diverse reactivity and stability profiles .

Properties

CAS No. |

37032-31-8 |

|---|---|

Molecular Formula |

C12H26O3P+ |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

bis(2-ethylbutoxy)-oxophosphanium |

InChI |

InChI=1S/C12H26O3P/c1-5-11(6-2)9-14-16(13)15-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3/q+1 |

InChI Key |

JLRZILDWXCCLOH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CO[P+](=O)OCC(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-ethylbutoxy)(oxo)phosphanium typically involves the reaction of phosphorus oxychloride with 2-ethylbutanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:

POCl3+2C6H14O→(C6H14O)2PO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylbutoxy)(oxo)phosphanium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it back to the corresponding phosphine.

Substitution: The ethylbutoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically require the presence of a strong base or acid to facilitate the exchange of groups.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium compounds .

Scientific Research Applications

Bis(2-ethylbutoxy)(oxo)phosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-ethylbutoxy)(oxo)phosphanium involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward . In biological systems, its ionic nature allows it to interact with cell membranes and proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Weight Differences

The molecular structure of Bis(2-ethylbutoxy)(oxo)phosphanium features branched 2-ethylbutoxy (C₆H₁₃O⁻) groups. Key comparisons include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 2-ethylbutoxy (C₆H₁₃O⁻) | C₁₃H₂₈O₃P⁺ | ~281.3 | Branched alkyl chains, oxo group |

| Dioctadecoxy(oxo)phosphanium | Octadecoxy (C₁₈H₃₇O⁻) | C₃₆H₇₄O₃P⁺ | 585.9 | Long linear alkyl chains |

| Bis(benzyloxy)(oxo)phosphanium | Benzyloxy (C₇H₇O⁻) | C₁₄H₁₄O₃P⁺ | 261.2 | Aromatic benzyl groups |

Analysis :

Physicochemical Properties

Solubility and Stability

| Compound Name | Solubility in Water | Stability in Aqueous Media |

|---|---|---|

| This compound | Low (inferred) | Moderate (alkyl resistance) |

| Dioctadecoxy(oxo)phosphanium | 0.55% (measured) | Low (hydrolysis-prone) |

| Bis(2-n-butoxyethyl)phthalate | Insoluble | High (stable ester bonds) |

Analysis :

- The target compound’s solubility is likely intermediate between the highly insoluble long-chain Dioctadecoxy(oxo)phosphanium and the moderately soluble aromatic analogs.

- Stability in water is influenced by substituents; alkyl groups (as in the target compound) offer better hydrolytic resistance compared to aryl groups (e.g., benzyloxy in ) .

Density and Physical State

| Compound Name | Density (g/mL) | Physical State (25°C) |

|---|---|---|

| This compound | ~1.0–1.1 | Liquid or low-m.p. solid |

| Bis(2-n-butoxyethyl)phthalate | 1.06 | Liquid |

Analysis :

- The density of the target compound is comparable to Bis(2-n-butoxyethyl)phthalate (), reflecting similar alkyl chain contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.